Stigmast-7-en-3-ol, (3b)-
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Overview
Description
Stigmast-7-en-3-ol, (3b)-: is a sterol lipid belonging to the stigmastane class of compounds. . This compound is commonly found in various plant sources and has been studied for its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Stigmast-7-en-3-ol, (3b)- can be synthesized through chemical reactions involving the stigmastane skeleton. One common method involves the reduction of stigmast-7-en-3-one using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods: Industrial production of stigmast-7-en-3-ol typically involves extraction from plant sources. The compound is isolated from plant sterols through processes such as solvent extraction, chromatography, and crystallization . The purity of the compound is often determined by high-performance liquid chromatography (HPLC) and confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Stigmast-7-en-3-ol, (3b)- undergoes various chemical reactions, including:
Substitution: The hydroxyl group at the C3 position can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various reagents depending on the desired functional group.
Major Products Formed:
Oxidation: Stigmast-7-en-3-one.
Reduction: Stigmast-7-en-3-ol, (3b)-.
Substitution: Derivatives with substituted functional groups at the C3 position.
Scientific Research Applications
Chemistry: Stigmast-7-en-3-ol, (3b)- is used as a precursor in the synthesis of various sterol derivatives. It serves as a model compound for studying sterol biosynthesis and metabolism .
Biology: In biological research, stigmast-7-en-3-ol is studied for its role in plant physiology and its effects on plant growth and development. It is also investigated for its potential as a bioactive compound in various biological systems .
Medicine: Stigmast-7-en-3-ol, (3b)- has shown potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. It is being explored for its therapeutic applications in treating various diseases .
Industry: In the industrial sector, stigmast-7-en-3-ol is used in the production of cosmetics and nutraceuticals due to its beneficial properties. It is also utilized in the formulation of dietary supplements .
Mechanism of Action
The mechanism of action of stigmast-7-en-3-ol involves its interaction with various molecular targets and pathways. It has been shown to modulate the expression of genes involved in inflammation, oxidative stress, and cell proliferation . The compound exerts its effects by binding to specific receptors and enzymes, leading to the regulation of cellular processes and signaling pathways .
Comparison with Similar Compounds
Stigmasterol: Another sterol lipid with a similar structure but differing in the position of double bonds and functional groups.
Sitosterol: A sterol with a similar stigmastane skeleton but with different side chain modifications.
Campesterol: A sterol with a similar structure but with a methyl group at the C24 position instead of an ethyl group.
Uniqueness: Stigmast-7-en-3-ol, (3b)- is unique due to its specific structural features and biological activities.
Properties
CAS No. |
6869-99-4 |
---|---|
Molecular Formula |
C29H50O |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(3S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20-,21-,22?,23+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
YSKVBPGQYRAUQO-NEWNUQLJSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |
Synonyms |
22,23-dihydrospinasterol delta(7)-stigmastenol schottenol stigmast-7-en-3-ol stigmast-7-enol stigmast-7-enol, (3beta,5alpha)-isomer stigmast-7-enol, (3beta,5alpha,24S)-isome |
Origin of Product |
United States |
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